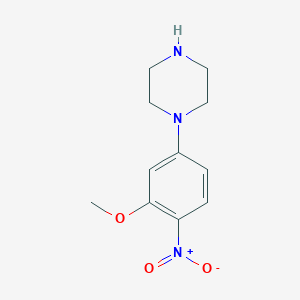

1-(3-Methoxy-4-nitrophenyl)piperazine

Description

Contextualization within Nitro-Aryl and Piperazine (B1678402) Heterocyclic Chemistry

1-(3-Methoxy-4-nitrophenyl)piperazine is a quintessential example of a molecule that marries two critical classes of organic compounds: nitroaromatics and piperazine derivatives. Nitro-aryl compounds, characterized by the presence of a nitro group (-NO2) attached to an aromatic ring, are well-established in the annals of organic synthesis and medicinal chemistry. The nitro group is a powerful electron-withdrawing group, a feature that significantly influences the electronic properties of the aromatic ring to which it is attached. This electronic modification can render the aromatic system susceptible to nucleophilic aromatic substitution, a cornerstone reaction in the synthesis of a diverse array of substituted aromatic compounds. nih.gov Furthermore, the nitro group itself can be chemically transformed into other functional groups, most notably amines, thereby providing a gateway to a host of other molecular architectures.

Piperazine is a six-membered heterocyclic compound containing two nitrogen atoms at the 1 and 4 positions. This simple heterocycle is a ubiquitous scaffold in a multitude of biologically active molecules. The presence of two nitrogen atoms imparts basic properties to the ring and provides multiple points for chemical modification, allowing for the facile introduction of various substituents. This inherent versatility has made piperazine a "privileged scaffold" in medicinal chemistry, a core structure that is frequently found in approved drugs and clinical candidates.

The amalgamation of these two chemical entities in this compound results in a molecule with a distinct set of properties. The nitro-substituted phenyl ring is activated towards nucleophilic attack, while the piperazine moiety offers a site for further functionalization. This dual reactivity makes it a valuable intermediate in multi-step synthetic sequences.

Significance of the Piperazine Scaffold in Advanced Organic and Medicinal Chemistry Research

The piperazine moiety is a common feature in drugs targeting the central nervous system (CNS), where it often serves as a key pharmacophore for interacting with various neurotransmitter receptors, such as serotonin (B10506) and dopamine (B1211576) receptors. nih.govmdpi.com Beyond the CNS, piperazine-containing compounds have demonstrated a wide spectrum of pharmacological activities, including anticancer, antifungal, antibacterial, and antiviral properties. researchgate.netontosight.ai The ability of the piperazine ring to act as a linker between different pharmacophoric groups has also been extensively exploited in the development of multi-target drugs. researchgate.net

The synthetic accessibility and the ease with which the piperazine scaffold can be modified have further cemented its importance in drug discovery programs. A vast array of synthetic methodologies has been developed for the construction and functionalization of the piperazine ring, allowing chemists to fine-tune the properties of piperazine-containing molecules to optimize their therapeutic potential. nih.gov

Historical and Contemporary Research Landscape of this compound as a Research Molecule

While the broader classes of nitro-aryl compounds and piperazine derivatives have been the subject of intensive research for decades, dedicated studies focusing specifically on this compound are more limited. Historically, compounds of this nature have often been synthesized as part of larger chemical libraries for high-throughput screening in drug discovery campaigns. Its primary role has been that of a chemical intermediate, a building block used in the synthesis of more complex target molecules.

For instance, the synthesis of various arylpiperazine derivatives often involves the reaction of a piperazine with an activated aryl halide, such as a nitro-substituted chlorobenzene. core.ac.uk The presence of the methoxy (B1213986) group in this compound can also influence its reactivity and the properties of its downstream derivatives.

In contemporary research, there is a growing interest in exploring the biological activities of relatively simple molecules. While no specific and extensive pharmacological evaluations of this compound have been widely published, its structural motifs suggest potential areas of investigation. The nitro-arylpiperazine framework is present in compounds that have been explored for various therapeutic applications. ontosight.aiontosight.ai

The future research trajectory for this compound will likely involve its use as a starting material for the synthesis of novel compounds with potential applications in medicinal chemistry. Furthermore, as our understanding of the structure-activity relationships of small molecules continues to evolve, it is plausible that this compound, and others like it, may be investigated for their own intrinsic biological activities.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-methoxy-4-nitrophenyl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3/c1-17-11-8-9(2-3-10(11)14(15)16)13-6-4-12-5-7-13/h2-3,8,12H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPFKHBWFRKOXLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N2CCNCC2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 3 Methoxy 4 Nitrophenyl Piperazine

Established Synthetic Routes for 1-(3-Methoxy-4-nitrophenyl)piperazine

The synthesis of this compound, a key intermediate in various chemical syntheses, is primarily achieved through well-established methodologies, predominantly involving nucleophilic aromatic substitution. The strategic placement of the nitro group on the aromatic ring facilitates this reaction by activating the aryl halide.

Nucleophilic Aromatic Substitution Approaches in Synthesis

Nucleophilic aromatic substitution (SNAr) is the most common and direct method for synthesizing this compound. This reaction typically involves the displacement of a halide from an activated aromatic ring by the nucleophilic piperazine (B1678402). The electron-withdrawing nitro group, positioned para to the leaving group, is crucial for activating the aromatic ring towards nucleophilic attack.

A general representation of this approach involves the reaction of 4-halo-2-methoxy-1-nitrobenzene (where the halo group is typically chloro or fluoro) with piperazine. The nitrogen atom of the piperazine acts as the nucleophile, attacking the carbon atom bearing the halogen. This addition is followed by the elimination of the halide ion, resulting in the formation of the desired product. The reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.

The mechanism proceeds through a two-step addition-elimination process, forming a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is enhanced by the resonance delocalization of the negative charge onto the electron-withdrawing nitro group.

Key Reactants in Nucleophilic Aromatic Substitution:

| Reactant 1 | Reactant 2 | Key Feature |

| 4-chloro-2-methoxy-1-nitrobenzene | Piperazine | Activated aryl halide due to the para-nitro group. |

| 4-fluoro-2-methoxy-1-nitrobenzene | Piperazine | Fluorine is often a better leaving group in SNAr reactions. |

Condensation and Cyclization Strategies for Piperazine Ring Formation

While less direct for the synthesis of the title compound itself, condensation and cyclization reactions are fundamental to forming the piperazine ring, a core component of the molecule. These strategies are more applicable to the synthesis of substituted piperazines in general, which can then be arylated. For instance, the piperazine ring can be constructed from precursors like diethanolamine (B148213) through cyclization. Another approach involves the reductive cyclization of dioximes to form polysubstituted piperazines. Once the piperazine ring is formed, it can be subsequently reacted with an appropriate aryl halide, such as 4-chloro-2-methoxy-1-nitrobenzene, via nucleophilic aromatic substitution as described previously.

Optimization of Reaction Conditions and Solvent Systems

The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, reaction time, the choice of base, and the solvent system.

Base: The choice of base is critical for scavenging the acid produced during the reaction and for maintaining the nucleophilicity of the piperazine. Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃), as well as organic amines such as triethylamine (B128534) (TEA) and diisopropylethylamine (DIPEA).

Solvent: The solvent plays a crucial role in dissolving the reactants and influencing the reaction rate. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (ACN) are frequently employed as they can solvate the charged intermediate (Meisenheimer complex) effectively, thereby accelerating the reaction. In some cases, alcohols like ethanol (B145695) or 1-butanol (B46404) are also used.

Temperature: The reaction temperature is a significant factor. While higher temperatures generally increase the reaction rate, they can also lead to the formation of side products. Optimization is therefore necessary to find a balance between reaction speed and selectivity. Reactions are often run at elevated temperatures, sometimes under reflux conditions.

Table of Optimized Reaction Parameters:

| Parameter | Common Choices | Rationale |

| Base | K₂CO₃, Na₂CO₃, DIPEA | Neutralizes byproduct acid, can enhance nucleophilicity. |

| Solvent | DMF, DMSO, Acetonitrile (ACN), THF | Polar aprotic solvents stabilize the charged intermediate. |

| Temperature | Room Temperature to Reflux | Balances reaction rate and selectivity. |

Stereoselective Synthesis Considerations (if applicable to chiral derivatives)

For the synthesis of this compound itself, which is an achiral molecule, stereoselective considerations are not applicable. However, if chiral derivatives of this compound were to be synthesized, for example, by introducing a stereocenter on the piperazine ring, then stereoselective synthetic methods would be necessary. This could involve the use of chiral starting materials, chiral catalysts, or chiral auxiliaries to control the stereochemical outcome of the reaction.

Functional Group Interconversions on this compound

The functional groups present on this compound, particularly the nitro group, are amenable to various chemical transformations, allowing for the synthesis of a range of derivatives.

Reduction Reactions of the Nitro Group to Amino Functionality

The reduction of the aromatic nitro group to an amino group is a fundamental and widely utilized transformation in organic synthesis. This conversion transforms the electron-withdrawing nitro group into an electron-donating amino group, significantly altering the electronic properties of the aromatic ring. The resulting product, 4-(piperazin-1-yl)-2-methoxyaniline, is a valuable intermediate for further functionalization.

A variety of reducing agents and methods can be employed for this transformation, with catalytic hydrogenation being one of the most common and efficient.

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Commonly used catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel

Oxidation Reactions and Nitroso/Nitro Derivative Formation

While specific oxidation reactions extensively detailing the fate of this compound are not widely documented in publicly available literature, the chemical nature of the molecule suggests potential pathways for such transformations. The piperazine ring, being a cyclic diamine, is susceptible to oxidation. Strong oxidizing agents could potentially lead to ring-opening or the formation of various oxides.

A more common transformation for secondary amines within a piperazine ring is the formation of nitroso derivatives. This typically involves the reaction with a source of the nitrosonium ion (NO⁺), such as nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). The lone pair of electrons on the secondary nitrogen atom of the piperazine moiety can attack the nitrosonium ion, leading to the formation of an N-nitroso derivative. Although not specifically reported for this compound, this reaction is a general and well-established method for the nitrosation of secondary amines.

Substitution Reactions Involving Methoxy (B1213986) and Nitro Groups

The aromatic ring of this compound is adorned with two key functional groups, the methoxy (-OCH₃) and the nitro (-NO₂) groups, which can participate in or influence substitution reactions.

Demethylation of the Methoxy Group: The methoxy group can be cleaved to yield the corresponding phenol. This transformation is typically achieved by treatment with strong acids, often in the presence of a nucleophile. For a structurally similar compound, 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine (B16759), demethylation has been successfully carried out using a mixture of hydrobromic acid (HBr) and acetic anhydride (B1165640) under reflux conditions. core.ac.uk This suggests that a similar approach could be employed for the demethylation of this compound.

Reduction of the Nitro Group: The nitro group is a versatile functional group that can be readily reduced to an amino group (-NH₂). This transformation is of great importance in synthetic chemistry as it opens up a plethora of further derivatization possibilities, such as diazotization and subsequent coupling reactions, or acylation to form amides. A wide array of reducing agents can be employed for the reduction of aromatic nitro compounds, including:

Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. masterorganicchemistry.com

Metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid (HCl). masterorganicchemistry.com

Other reducing agents like sodium dithionite (B78146) (Na₂S₂O₄) or tin(II) chloride (SnCl₂). wikipedia.org

The choice of reducing agent can be critical to ensure chemoselectivity, especially if other reducible functional groups are present in the molecule.

Nucleophilic Aromatic Substitution of the Nitro Group: In some cases, particularly when the aromatic ring is highly activated by multiple electron-withdrawing groups, the nitro group itself can act as a leaving group in a nucleophilic aromatic substitution (SNAr) reaction. For instance, in dinitro- and trinitrobenzene derivatives, a nitro group can be displaced by a nucleophile. mdpi.com

Derivatization at the Piperazine Nitrogen Atoms

The piperazine moiety of this compound contains a secondary amine group, which is a prime site for various derivatization reactions. This allows for the introduction of a wide range of substituents, thereby modifying the steric and electronic properties of the molecule.

N-Alkylation and N-Arylation: The secondary nitrogen can be readily alkylated using alkyl halides or arylated through reactions like the Buchwald-Hartwig amination or nucleophilic aromatic substitution on an electron-deficient aromatic ring. For example, the synthesis of 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine involves the N'-arylation of 1-(4-methoxyphenyl)piperazine (B173029) with p-chloronitrobenzene. core.ac.ukdissertationtopic.net This highlights a common strategy for introducing a second aryl group onto the piperazine ring.

N-Acylation: The secondary amine can react with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. This reaction is typically carried out in the presence of a base to neutralize the acid byproduct.

Below is a table summarizing potential derivatization reactions at the secondary nitrogen of the piperazine ring:

| Reaction Type | Reagent Example | Product Type |

| N-Alkylation | Alkyl halide (e.g., CH₃I) | N-Alkyl-N'-(3-methoxy-4-nitrophenyl)piperazine |

| N-Arylation | Aryl halide (e.g., 4-fluorobenzonitrile) | N-Aryl-N'-(3-methoxy-4-nitrophenyl)piperazine |

| N-Acylation | Acyl chloride (e.g., Acetyl chloride) | N-Acyl-N'-(3-methoxy-4-nitrophenyl)piperazine |

| N-Sulfonylation | Sulfonyl chloride (e.g., Tosyl chloride) | N-Sulfonyl-N'-(3-methoxy-4-nitrophenyl)piperazine |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles are increasingly being applied to the synthesis of pharmaceuticals and their intermediates.

Solvent-Free and Catalytic Approaches

Traditional methods for the synthesis of arylpiperazines often involve the use of high-boiling point organic solvents and stoichiometric amounts of reagents, which can lead to significant waste generation. Modern synthetic chemistry is moving towards more environmentally benign approaches.

Catalytic Methods: The use of catalysts is a cornerstone of green chemistry as it allows for reactions to proceed with higher efficiency and selectivity, often under milder conditions and with lower waste production. mdpi.com The synthesis of arylpiperazines can be achieved through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction allows for the formation of the C-N bond between an aryl halide and piperazine with high efficiency. chemicalbook.com

Solvent-Free Synthesis: Conducting reactions in the absence of a solvent, or in a melt, can significantly reduce the environmental impact of a chemical process. This approach, where one of the reactants may act as the solvent, is being explored for various organic transformations. chim.it Mechanochemical methods, such as ball milling, are also emerging as a powerful solvent-free technique for organic synthesis. rsc.org

Atom Economy and Reaction Efficiency

Atom Economy: A key concept in green chemistry, atom economy, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. scranton.edursc.org Reactions with high atom economy are those where most of the atoms from the reactants are incorporated into the final product, minimizing the formation of byproducts. Addition and rearrangement reactions are inherently 100% atom-economical, while substitution and elimination reactions generate byproducts and thus have lower atom economies.

For the synthesis of this compound via a nucleophilic aromatic substitution of a halogenated precursor (e.g., 1-chloro-3-methoxy-4-nitrobenzene) with piperazine, the atom economy can be calculated as follows:

Reaction: C₇H₆ClNO₃ + C₄H₁₀N₂ → C₁₁H₁₅N₃O₃ + HCl

| Reactant | Molecular Weight ( g/mol ) |

| 1-Chloro-3-methoxy-4-nitrobenzene | 203.61 |

| Piperazine | 86.14 |

| Total Reactant Mass | 289.75 |

| Product | Molecular Weight ( g/mol ) |

| This compound | 237.26 |

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Atom Economy (%) = (237.26 / 289.75) x 100 ≈ 81.88%

This calculation demonstrates a reasonably good atom economy for this synthetic route.

Advanced Structural Elucidation and Analytical Characterization for Research Applications

Spectroscopic Analysis in Elucidating Molecular Structure

Spectroscopic techniques are invaluable for probing the molecular framework of 1-(3-Methoxy-4-nitrophenyl)piperazine, providing detailed information on its constituent atoms, functional groups, and electronic environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework and the conformational dynamics of this compound in solution.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. For this compound, the aromatic protons on the nitrophenyl ring are expected to appear as multiplets in the downfield region, typically between 7.0 and 8.0 ppm, due to the electron-withdrawing effects of the nitro group. The methoxy (B1213986) group protons (-OCH₃) would present as a sharp singlet further upfield, likely around 3.9 ppm. The protons on the piperazine (B1678402) ring typically show complex signals. The four protons on the carbons adjacent to the phenyl-substituted nitrogen (N-1) are expected at a different chemical shift than the four protons adjacent to the secondary amine nitrogen (N-4), with signals generally appearing in the 3.0-3.5 ppm range. The N-H proton of the piperazine ring would appear as a broad singlet, the chemical shift of which can be solvent-dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number and type of carbon atoms. The aromatic carbons of the nitrophenyl ring would produce signals in the 110-160 ppm region. The carbon atom attached to the nitro group and the carbon attached to the methoxy group would be significantly deshielded. The methoxy carbon itself is expected to resonate around 56 ppm. The carbon atoms of the piperazine ring typically appear in the 40-55 ppm range. The carbons closer to the electron-donating secondary amine may appear at a slightly different shift compared to those adjacent to the aromatic ring-substituted nitrogen.

Conformational Analysis: In solution, the piperazine ring predominantly adopts a chair conformation to minimize steric strain. nih.govnih.gov The bulky 3-methoxy-4-nitrophenyl substituent is expected to preferentially occupy the equatorial position to avoid unfavorable 1,3-diaxial interactions. doaj.org Temperature-dependent NMR studies could be employed to investigate the kinetics of the chair-to-chair ring inversion, a common dynamic process in piperazine derivatives.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 8.0 (m) | 110 - 140 |

| Ar-C-N | - | ~145 |

| Ar-C-NO₂ | - | ~140 |

| Ar-C-OCH₃ | - | ~155 |

| Methoxy (-OCH₃) | ~3.9 (s) | ~56 |

| Piperazine CH₂ (adjacent to N-Ar) | ~3.2 (t) | ~50 |

| Piperazine CH₂ (adjacent to N-H) | ~3.1 (t) | ~45 |

| Piperazine NH | Variable (br s) | - |

Note: These are predicted values based on analogous compounds. 's' denotes singlet, 't' denotes triplet, 'm' denotes multiplet, 'br' denotes broad.

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of this compound by providing a highly accurate mass measurement. For the molecular formula C₁₁H₁₅N₃O₃, the calculated exact mass of the neutral molecule is 237.1113 Da. HRMS analysis of the protonated molecule [M+H]⁺ would yield a measured mass-to-charge ratio (m/z) extremely close to the calculated value of 238.1192 Da, confirming the molecular formula.

Fragmentation Pathway Analysis: Tandem mass spectrometry (MS/MS) experiments reveal the characteristic fragmentation patterns of the molecule, which are essential for structural confirmation. The fragmentation of phenylpiperazine derivatives is well-documented and typically involves the piperazine moiety. researchgate.netnih.gov For this compound, the protonated molecule would likely undergo the following fragmentation steps:

Cleavage of the piperazine ring: A primary fragmentation pathway involves the cleavage of the piperazine ring, often leading to the loss of a C₂H₄N fragment (42 Da), resulting in a significant fragment ion. nih.gov

Formation of the nitrophenyl-containing fragment: Another characteristic cleavage can lead to the formation of a fragment ion containing the intact 3-methoxy-4-nitrophenyl group attached to a portion of the piperazine ring.

Loss of substituents: Sequential loss of the nitro group (NO₂, 46 Da) or the methoxy group (CH₃O, 31 Da) from fragment ions can also be observed.

Table 2: Key HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₁₅N₃O₃ |

| Molecular Weight | 237.26 g/mol |

| Exact Mass (Neutral) | 237.1113 Da |

| Calculated m/z [M+H]⁺ | 238.1192 Da |

| Common Fragment Losses | C₂H₄N (42 Da), NO₂ (46 Da), CH₃O (31 Da) |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would exhibit several key absorption bands.

N-H Stretch: A moderate absorption band in the region of 3300-3500 cm⁻¹ corresponds to the stretching vibration of the secondary amine (N-H) in the piperazine ring.

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weak to moderate bands just above 3000 cm⁻¹. Aliphatic C-H stretching from the piperazine and methoxy groups will be observed as stronger bands in the 2800-3000 cm⁻¹ region.

N-O Stretch (Nitro Group): The nitro group (NO₂) is characterized by two strong and distinct stretching vibrations: an asymmetric stretch typically around 1500-1560 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹. These are among the most prominent peaks in the spectrum.

C=C Aromatic Stretch: Benzene (B151609) ring skeletal vibrations usually give rise to several bands of variable intensity in the 1450-1600 cm⁻¹ range.

C-O Stretch (Methoxy): The C-O stretching of the aryl ether (methoxy group) will produce a strong band, typically around 1200-1275 cm⁻¹ (asymmetric) and a weaker one near 1000-1075 cm⁻¹ (symmetric).

C-N Stretch: The C-N stretching vibrations of the aryl amine and the aliphatic amine parts of the molecule are expected in the 1180-1360 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Piperazine N-H | Stretch | 3300 - 3500 | Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Weak-Medium |

| Aliphatic C-H | Stretch | 2800 - 3000 | Strong |

| Nitro N-O | Asymmetric Stretch | 1500 - 1560 | Strong |

| Nitro N-O | Symmetric Stretch | 1300 - 1370 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Variable |

| Aryl Ether C-O | Asymmetric Stretch | 1200 - 1275 | Strong |

| Amine C-N | Stretch | 1180 - 1360 | Medium |

UV-Visible spectroscopy provides insight into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. shu.ac.uk The chromophores in this compound are the nitrophenyl ring system and the non-bonding electrons on the nitrogen and oxygen atoms.

The UV-Vis spectrum is expected to be dominated by absorptions arising from the 3-methoxy-4-nitrophenyl moiety. Two main types of electronic transitions are anticipated:

π → π* Transitions: These transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic ring. They are typically characterized by high molar absorptivity (ε) and are expected to produce strong absorption bands, likely in the 200-300 nm region. uzh.ch

n → π* Transitions: These involve the promotion of non-bonding electrons (from the oxygen of the methoxy group, the oxygens of the nitro group, or the piperazine nitrogens) to an antibonding π* orbital of the aromatic ring. uzh.ch These transitions are generally of lower intensity compared to π → π* transitions and occur at longer wavelengths. The presence of the nitro and methoxy groups as auxochromes on the phenyl ring influences the position and intensity of these absorption maxima.

X-ray Crystallography in Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. While a specific crystal structure for this compound is not detailed in the provided search results, extensive studies on closely related 1-(4-nitrophenyl)piperazine (B103982) and 1-(methoxyphenyl)piperazine salts offer a robust model for its expected solid-state characteristics. nih.govnih.govdoaj.org

Based on these analogous structures, the piperazine ring would adopt a stable chair conformation. The 3-methoxy-4-nitrophenyl substituent would likely occupy an equatorial position on the piperazine ring to minimize steric hindrance. nih.govdoaj.org

The crystal packing is governed by a network of non-covalent interactions that dictate the supramolecular architecture. In the solid state of this compound, several key intermolecular interactions are expected to play a crucial role:

N-H···O Hydrogen Bonding: The secondary amine proton (N-H) of the piperazine ring is a potent hydrogen bond donor. It is highly likely to form strong hydrogen bonds with one of the oxygen atoms of the nitro group from a neighboring molecule, which is a strong hydrogen bond acceptor. This type of interaction often leads to the formation of chains or dimers, which are common packing motifs in related structures. nih.goviucr.org

C-H···O Interactions: Weaker C-H···O hydrogen bonds, involving aromatic C-H or piperazine C-H groups as donors and the nitro or methoxy oxygen atoms as acceptors, would also contribute significantly to the stability of the crystal lattice. nih.gov

π–π Stacking: The electron-deficient nitrophenyl rings may engage in offset π–π stacking interactions with rings of adjacent molecules, further stabilizing the crystal packing. nih.gov

These combined interactions would result in a complex and stable three-dimensional network, defining the macroscopic properties of the crystalline solid.

Table 4: Expected Solid-State Structural Features and Intermolecular Interactions

| Structural Feature | Description |

| Piperazine Conformation | Chair |

| Substituent Position | 3-Methoxy-4-nitrophenyl group in an equatorial position |

| Primary Interaction | Strong N-H···O hydrogen bonding (piperazine N-H to nitro O) |

| Secondary Interactions | C-H···O hydrogen bonds, offset π–π stacking, C-H···π interactions |

| Resulting Motif | Formation of hydrogen-bonded chains or sheets, leading to a 3D network |

Advanced Chromatographic Techniques for Purity Assessment in Research

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of non-volatile compounds like this compound. The development of a robust HPLC method is crucial for separating the target compound from starting materials, intermediates, and potential side-products. For substituted piperazines, reversed-phase HPLC (RP-HPLC) is a commonly employed and effective method. nih.gov

Method development for this compound would typically involve optimizing several key parameters:

Stationary Phase: An octadecyl-functionalized silica (B1680970) (C18) column is a standard choice, providing excellent hydrophobic retention for the aromatic ring system. ptfarm.plrjptonline.org

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., phosphate (B84403) buffer) is used. ptfarm.plrjptonline.org The ratio is adjusted to achieve optimal retention time and resolution. A gradient elution, where the solvent composition changes over time, can be effective for separating impurities with a wide range of polarities. rjptonline.org

Detection: The presence of the nitrophenyl chromophore in the molecule makes UV-Vis detection highly suitable. nih.gov The compound is expected to have strong absorbance in the UV region, likely between 230-280 nm, allowing for sensitive detection. ptfarm.pl

A validated method would demonstrate high selectivity, precision, accuracy, and linearity over a specified concentration range. nih.gov

Table 2: Typical Starting Parameters for HPLC Method Development

| Parameter | Typical Condition | Rationale/Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Effective for retaining aromatic and moderately polar compounds. ptfarm.plrjptonline.org |

| Mobile Phase A | Aqueous Phosphate Buffer (e.g., pH 2-7) | Controls ionization and improves peak shape. ptfarm.plrjptonline.org |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute the compound. ptfarm.plrjptonline.org |

| Flow Rate | 1.0 mL/min | Standard for analytical columns of this dimension. |

| Detection | UV at ~240 nm | Strong absorbance expected due to the nitrophenyl group. ptfarm.plrjptonline.org |

| Injection Volume | 10-20 µL | Standard analytical volume. |

While HPLC is ideal for the target compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying volatile and semi-volatile impurities that may arise during the synthesis of this compound. unodc.org Such byproducts could include unreacted starting materials or small, volatile molecules formed through side reactions.

In GC-MS, the sample is vaporized and separated based on boiling point and polarity in a capillary column before being fragmented and detected by a mass spectrometer. rsc.org The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for its identification by comparison to spectral libraries. nih.gov

For piperazine-related compounds, GC-MS analysis provides high specificity. unodc.org If certain byproducts have low volatility due to polar functional groups, a derivatization step (e.g., acetylation or silylation) can be employed to increase their volatility and thermal stability, making them amenable to GC analysis. nih.gov

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure sample. This data is used to confirm that the empirical formula of the synthesized compound matches the theoretical formula, thereby verifying its stoichiometry and providing a crucial check of purity. nih.gov

For this compound, the molecular formula is C₁₁H₁₅N₃O₃. sigmaaldrich.com From this formula, the theoretical elemental composition can be calculated. A sample of the synthesized compound is combusted under controlled conditions, and the resulting combustion products (CO₂, H₂O, and N₂) are quantified to determine the experimental percentages. A close correlation between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the correct chemical composition and high purity of the sample.

Table 3: Theoretical Elemental Composition of this compound Based on the molecular formula C₁₁H₁₅N₃O₃ and a molecular weight of 237.26 g/mol. sigmaaldrich.com

| Element | Atomic Mass (g/mol) | Number of Atoms | Total Mass in Molecule (g/mol) | Theoretical Mass Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 11 | 132.121 | 55.68% |

| Hydrogen (H) | 1.008 | 15 | 15.120 | 6.37% |

| Nitrogen (N) | 14.007 | 3 | 42.021 | 17.71% |

| Oxygen (O) | 15.999 | 3 | 47.997 | 20.23% |

Computational and Theoretical Chemistry Investigations of 1 3 Methoxy 4 Nitrophenyl Piperazine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into electron distribution, molecular orbital energies, and reactivity, which are crucial for predicting chemical behavior and designing new molecules with desired characteristics.

Density Functional Theory (DFT) Studies for Molecular Orbital Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a compound like 1-(3-Methoxy-4-nitrophenyl)piperazine, DFT studies would typically focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. A smaller gap generally implies higher reactivity.

However, no published studies were found that specifically detail the DFT calculations, including the HOMO-LUMO energies and molecular orbital surfaces, for this compound.

Electrostatic Potential Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting how it will interact with other molecules. The MEP map displays regions of positive and negative electrostatic potential, which correspond to areas that are likely to be involved in electrophilic and nucleophilic attacks, respectively. For this compound, an MEP analysis would highlight the electronegative oxygen atoms of the nitro and methoxy (B1213986) groups, as well as the nitrogen atoms of the piperazine (B1678402) ring, as potential sites for interaction.

Currently, there are no specific MEP maps or detailed charge distribution analyses for this compound available in the scientific literature.

Molecular Dynamics Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and stability. For a molecule with multiple rotatable bonds like this compound, MD simulations would be instrumental in exploring its various possible conformations and identifying the most energetically favorable ones. This information is crucial for understanding how the molecule might bind to a biological target.

A review of the literature did not yield any studies that have performed molecular dynamics simulations specifically on this compound.

Molecular Docking and Ligand-Target Interaction Prediction (Preclinical Models)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is used to predict the binding affinity and mode of interaction of a ligand (like this compound) with a biological target, such as a protein or enzyme. Such studies are foundational in preclinical research for identifying potential drug candidates.

While molecular docking studies have been conducted on numerous piperazine derivatives, no specific preclinical docking studies featuring this compound as the ligand of interest have been published.

In Silico Prediction of Molecular Descriptors Relevant to Biological Interactions

In silico methods are frequently used to predict various molecular descriptors that are relevant to a compound's pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). Key descriptors include the logarithm of the octanol-water partition coefficient (LogP), which indicates lipophilicity, and the Topological Polar Surface Area (TPSA), which is related to a molecule's ability to permeate cell membranes. These parameters are essential in the early stages of drug design to assess the "drug-likeness" of a compound.

Although it is possible to calculate these descriptors using various software platforms, there are no published research articles that specifically report and discuss the predicted LogP, TPSA, and other relevant molecular descriptors for this compound as part of a broader research study.

Structure Activity Relationship Sar Studies and Molecular Design Strategies Based on the 1 3 Methoxy 4 Nitrophenyl Piperazine Scaffold

Impact of Methoxy (B1213986) and Nitro Substituents on Molecular Interactions

The methoxy (-OCH₃) and nitro (-NO₂) groups on the phenyl ring are not mere structural components; they are critical determinants of the molecule's electronic and steric character, profoundly influencing its interactions with biological receptors.

The electronic nature of the 1-(3-Methoxy-4-nitrophenyl)piperazine scaffold is characterized by a "push-pull" system. The methoxy group at the meta-position (C3) is an electron-donating group (EDG) through resonance, increasing the electron density of the aromatic ring. Conversely, the nitro group at the para-position (C4) is a strong electron-withdrawing group (EWG) through both resonance and inductive effects. This electronic arrangement creates a polarized aromatic system that can be pivotal for molecular recognition.

The electron-donating nature of the methoxy group can enhance π-π stacking interactions with aromatic amino acid residues in a receptor's binding pocket. The increased electron density on the phenyl ring can favorably interact with the electron-poor aromatic rings of residues like phenylalanine, tyrosine, or tryptophan. In contrast, the electron-withdrawing nitro group makes the phenyl ring itself more electron-poor, which can favor interactions with electron-rich residues or cation-π interactions with positively charged residues like lysine (B10760008) or arginine.

Studies on related substituted phenylpiperazines have shown that modulating these electronic effects is a key strategy for optimizing affinity. For example, in a series of flavone (B191248) derivatives, the relative positions of methoxy and nitro groups significantly altered receptor binding and functional activity. nih.gov A 3'-methoxy-4'-nitroflavone (B1677366) was found to be a potent antagonist for the aryl hydrocarbon (Ah) receptor, highlighting the importance of this specific substitution pattern in defining the molecule's pharmacological role. nih.gov This principle suggests that the electronic signature of the 3-methoxy-4-nitrophenyl group is a critical factor in determining the biological activity of piperazine-based compounds.

Steric hindrance, which refers to the spatial arrangement of atoms and groups, plays a crucial role in how a ligand fits into its receptor binding site. researchgate.net The size and position of the methoxy and nitro groups on the this compound scaffold can act as key steric determinants.

The methoxy group, while not excessively large, adds bulk to the C3 position of the phenyl ring. This can be advantageous if the receptor pocket has a corresponding groove, allowing for a snug fit and favorable van der Waals interactions. However, it could also introduce a steric clash if the binding site is narrow in that region, preventing optimal orientation of the ligand. unina.it

General principles of medicinal chemistry show that steric effects can influence binding in several ways:

Direct Occlusion: A bulky group can physically block the ligand from entering a narrow binding pocket.

Conformational Restriction: Steric hindrance can limit the number of possible conformations, reducing the entropic penalty of binding if the preferred conformation matches the bioactive one.

Improved Selectivity: A substituent might cause steric clashes with off-target receptors while fitting perfectly into the intended target, thereby improving selectivity.

The strategic placement of groups, as seen in the 3-methoxy-4-nitro arrangement, is a fundamental tool for medicinal chemists to probe the topology of a receptor binding site and optimize ligand-receptor complementarity.

Modifications of the Piperazine (B1678402) Ring for Scaffold Optimization

The piperazine ring is a common and highly valued scaffold in drug discovery due to its desirable properties. It contains two nitrogen atoms, one of which (N1) is typically involved in the aryl linkage, while the other (N4) provides a convenient handle for further modification. Optimizing this central ring is a key strategy for refining a compound's activity.

The nitrogen atom at the N4 position of the piperazine ring is a key point for diversification. Attaching different chemical groups (N-substituents) can significantly alter a molecule's size, shape, lipophilicity, and hydrogen bonding capacity, thereby influencing its interaction with biological targets. nih.govresearchgate.net

SAR studies on various N-arylpiperazine series consistently demonstrate the profound impact of the N4-substituent. The choice of this substituent can dictate the compound's affinity and selectivity for different receptors. For instance, in the development of ligands for the dopamine (B1211576) transporter, a series of piperidine (B6355638) analogues (a related scaffold) showed that the nature of the N-substituent was critical for achieving high affinity and selectivity. nih.gov Replacing a simple alkyl chain with a more complex group like 2-naphthylmethyl resulted in a compound with subnanomolar affinity. nih.gov

The effects of N-substitution can be summarized in the following table, based on general findings in arylpiperazine chemistry:

| N4-Substituent Type | Potential Impact on Molecular Recognition | Example Moieties |

| Small Alkyl Groups | Can probe for small hydrophobic pockets near the N4 position. | Methyl, Ethyl |

| Long Alkyl Chains | Increases lipophilicity; can extend into deeper hydrophobic channels in the receptor. | Butyl, Pentyl |

| Aromatic/Heteroaromatic Rings | Can introduce additional π-π, cation-π, or hydrogen bonding interactions. | Phenyl, Pyridinyl, Benzyl |

| Groups with H-bond Donors/Acceptors | Can form specific hydrogen bonds with key amino acid residues. | Hydroxyethyl, Amide-containing groups |

| Bulky Groups | Can be used to enhance selectivity by sterically blocking binding to off-target receptors. | t-Butyl, Adamantyl |

These modifications highlight that the N4 position of the piperazine ring often points towards the exterior of the binding pocket or into a secondary sub-pocket, making it an ideal location for introducing groups that can fine-tune the pharmacological profile without disrupting the core binding interactions established by the 1-(3-methoxy-4-nitrophenyl) moiety.

Altering the size of the central heterocyclic ring is another established strategy for scaffold optimization. This involves replacing the six-membered piperazine ring with a smaller five-membered ring (constriction) or a larger seven-membered ring (expansion). These changes modify the geometry, flexibility, and the relative positioning of the nitrogen atoms and the N4-substituent.

Ring Expansion (e.g., to Homopiperazine): Expanding the ring to a seven-membered homopiperazine (B121016) (diazepane) increases the ring's flexibility and changes the spatial relationship between the two nitrogen atoms. This increased conformational freedom can be a double-edged sword: it might allow the molecule to adopt a more optimal binding pose, but it can also come with an entropic penalty upon binding, potentially lowering affinity. This strategy is often employed when a larger distance is desired between the aryl head and the pharmacophore attached at the N4-position.

The choice between piperazine, piperidine, or homopiperazine allows for a systematic exploration of the spatial requirements of the receptor binding site.

Linker Chemistry and Connection to Diverse Pharmacophores

The this compound scaffold often serves as a primary anchoring fragment that correctly positions a molecule within a receptor. The N4-nitrogen can then be connected, via a chemical linker, to a second pharmacophore that occupies an adjacent sub-pocket or interacts with another part of the receptor. This "multi-part" or "bivalent" ligand design is a powerful strategy for enhancing affinity and selectivity. mdpi.com

Linker Length: The length of the linker (e.g., the number of methylene (B1212753) units in an alkyl chain) determines the distance between the two pharmacophoric elements. Systematically varying the linker length is a common strategy to find the optimal distance for simultaneous binding to two sites. Studies on long-chain arylpiperazines (LCAPs) have shown that even a single carbon atom change in the linker can significantly alter receptor affinity. nih.gov

Linker Rigidity: Flexible linkers (like alkyl chains) allow the molecule to adopt various conformations, which can be beneficial when the exact orientation of the binding sites is unknown. However, this flexibility can come at an entropic cost. mdpi.com Rigid or semi-rigid linkers (containing double bonds, aromatic rings, or cyclic structures) restrict the conformational freedom of the molecule. This pre-organizes the pharmacophores into a more defined spatial arrangement, which can lead to a significant increase in affinity if that arrangement matches the receptor's requirements.

The table below illustrates different linker strategies and their implications for drug design.

| Linker Type | Characteristics | Potential Advantages |

| Flexible Alkyl Chain | Saturated hydrocarbon chain, e.g., -(CH₂)n- | Allows conformational searching; useful in early optimization. |

| Rigid Xylyl Group | Contains a benzene (B151609) ring (e.g., m-xylyl or p-xylyl). | Provides a fixed distance and angle between pharmacophores. |

| Amide/Ester Linkages | Contains polar groups capable of hydrogen bonding. | Can form additional interactions with the receptor; may improve solubility. |

| Heterocyclic Linkers | Incorporates rings like triazole or oxadiazole. | Can serve as bioisosteres for other groups and add specific interaction points. |

By carefully selecting the linker, medicinal chemists can effectively bridge the this compound anchor to a wide array of other pharmacophores, creating hybrid molecules with tailored polypharmacology or enhanced single-target potency.

Bioisosteric Replacements of the Piperazine Core in Analogue Design

The piperazine ring is a common motif in centrally active compounds, valued for its ability to impart favorable physicochemical properties. However, to optimize potency, selectivity, and pharmacokinetic profiles, researchers often explore bioisosteric replacements. Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological activities to a parent compound. In the context of this compound analogues, various replacements for the piperazine core have been investigated to modulate receptor interactions and pharmacological effects.

Another approach involves the introduction of conformational constraints through the use of bridged or spirocyclic systems. For example, the replacement of the piperazine moiety with diazaspiroalkanes or bridged diamine ring systems like 2,5-diazabicyclo[2.2.1]heptane has been explored in the development of sigma-2 (σ2) receptor ligands. While direct analogues of this compound with these specific modifications are not extensively documented in publicly available research, studies on analogous arylpiperazine scaffolds have shown that such substitutions can lead to significant changes in receptor affinity and selectivity. For example, in one study, replacing a piperazine ring with a homopiperazine analog resulted in the most potent compound for the σ2 receptor, albeit with modest selectivity over the σ1 receptor. Conversely, replacement with certain spirocyclic diamines led to a reduction in affinity for the σ2 receptor but an increase in affinity for the σ1 receptor.

The table below illustrates various bioisosteric replacements for the piperazine core that have been explored in the broader context of arylpiperazine drug design.

| Original Core | Bioisosteric Replacement | Rationale for Replacement | Potential Impact on Activity |

| Piperazine | Homopiperazine | Altering ring conformation and basicity. | Modified receptor binding and selectivity. |

| Piperazine | Diazaspiroalkanes | Introducing conformational rigidity. | Enhanced selectivity for specific receptor subtypes. |

| Piperazine | Bridged Diamines | Restricting conformational flexibility. | Improved affinity and pharmacokinetic properties. |

| Piperazine | 3-Aminoazetidine | Reducing ring size and altering geometry. | Potentially novel receptor interactions. |

These examples underscore the importance of the piperazine core's geometry and basicity in determining the pharmacological profile of 1-(aryl)piperazine derivatives. The selection of a suitable bioisostere is a critical step in the lead optimization process, aiming to enhance desired biological activities while minimizing off-target effects.

Rational Design of Derivatives for Specific Preclinical Research Probes

The this compound scaffold is not only a building block for potential therapeutics but also serves as a foundation for the development of sophisticated molecular probes for preclinical research. These probes, often radiolabeled, are instrumental in visualizing and quantifying biological targets in living systems, thereby facilitating a deeper understanding of disease pathophysiology and the mechanism of action of drugs.

A prominent application of this scaffold is in the development of ligands for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) imaging. These non-invasive imaging techniques rely on the administration of a tracer molecule that binds to a specific target in the brain or other organs. The rational design of such probes involves modifying the parent compound to incorporate a radionuclide (e.g., Carbon-11, Fluorine-18, or Iodine-123) without compromising its affinity and selectivity for the target.

For instance, derivatives of methoxyphenylpiperazine have been synthesized and radiolabeled for use as PET imaging agents for the metabotropic glutamate (B1630785) receptor subtype 1 (mGluR1), which is implicated in various neuropsychiatric disorders. The design process for such probes often involves identifying a position on the molecule that can be readily radiolabeled in the final synthetic step. The resulting radioligand's ability to cross the blood-brain barrier and specifically bind to the target receptor is then rigorously evaluated in preclinical models.

The development of these imaging agents is a multi-step process that includes:

Lead Compound Identification: Starting with a compound that has high affinity and selectivity for the target of interest.

Structural Modification for Radiolabeling: Introducing a functional group suitable for the incorporation of a positron- or gamma-emitting isotope.

Radiosynthesis: Developing a rapid and efficient method for incorporating the radionuclide.

Preclinical Evaluation: Assessing the probe's in vitro and in vivo performance, including its binding affinity, specificity, and pharmacokinetic properties in animal models.

The following table provides a conceptual overview of the design strategy for a hypothetical PET ligand based on the this compound scaffold.

| Parent Scaffold | Target Receptor | Radionuclide | Labeling Position | Desired Probe Characteristics |

| This compound | e.g., Serotonin (B10506) or Dopamine Receptor Subtype | Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F) | Methoxy group (for ¹¹C) or a novel fluoroalkyl chain (for ¹⁸F) | High affinity and selectivity for the target, ability to penetrate the blood-brain barrier, and appropriate pharmacokinetics for imaging. |

The insights gained from using such rationally designed probes are invaluable for drug discovery and development, enabling researchers to confirm target engagement, study receptor occupancy, and investigate the neurochemical basis of central nervous system disorders.

Mechanistic Investigations of 1 3 Methoxy 4 Nitrophenyl Piperazine Derivatives at the Molecular and Cellular Level Non Clinical Focus

In Vitro Assay Development for Target Engagement Studies

The initial step in characterizing the mechanism of action of novel compounds, such as derivatives of 1-(3-methoxy-4-nitrophenyl)piperazine, involves the development of robust in vitro assays. These assays are fundamental for quantifying the direct interaction of a compound with its putative molecular target, be it a receptor or an enzyme.

Radioligand binding assays are a common and effective method for determining the affinity of a compound for a specific receptor. nih.gov In a typical setup, a radiolabeled ligand with known affinity for the target receptor is incubated with a preparation of the receptor (e.g., cell membrane homogenates) in the presence of varying concentrations of the test compound. The ability of the test compound to displace the radioligand is measured, and from this, the binding affinity (often expressed as the inhibitor constant, Ki) can be calculated. nih.gov

For enzymatic targets, inhibition assays are employed to determine a compound's potency and mechanism of inhibition. These assays measure the rate of an enzymatic reaction in the presence and absence of the inhibitor. By varying the concentrations of both the substrate and the inhibitor, key kinetic parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) can be determined. nih.gov

Characterization of Binding Affinity to Specific Molecular Targets

While specific binding affinity data for this compound is not extensively available in the public domain, studies on structurally related methoxyphenylpiperazine and nitrophenylpiperazine derivatives provide valuable insights into their potential molecular targets. For instance, derivatives of (2-methoxyphenyl)piperazine have been shown to exhibit high affinity for the serotonin (B10506) 5-HT1A receptor. nih.gov In radioligand binding assays, certain derivatives demonstrated very potent binding with Ki values in the low nanomolar range. nih.gov

Similarly, benzylpiperidine derivatives, which share the core piperazine (B1678402) ring, have been investigated for their affinity towards sigma receptors. nih.gov A screening of a collection of such compounds identified a derivative with a high affinity for the sigma-1 receptor (S1R), with a Ki value of 3.2 nM. nih.gov This was comparable to the reference compound haloperidol. nih.gov

The binding affinities of some (2-methoxyphenyl)piperazine derivatives to the 5-HT1A receptor are presented in the interactive table below.

| Compound | Target Receptor | Ki (nM) |

| Derivative 2a | 5-HT1A | 0.12 |

| Derivative 2c | 5-HT1A | 0.63 |

| Derivative 2f | 5-HT1A | 0.25 |

| Derivative 2g | 5-HT1A | 0.18 |

| Derivative 2h | 5-HT1A | 0.35 |

Data sourced from a study on (2-methoxyphenyl)piperazine derivatives. nih.gov

Enzymatic Activity Modulation and Inhibition Kinetics

Nitrophenylpiperazine derivatives have been identified as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. nih.gov A study on a series of 4-nitrophenylpiperazine derivatives revealed that one compound, featuring an indole (B1671886) moiety, exhibited a significant tyrosinase inhibitory effect with an IC50 value of 72.55 μM. nih.gov

Further kinetic analysis was performed to understand the mechanism of inhibition. Lineweaver-Burk plot analysis of the most potent derivative indicated a mixed type of inhibition. nih.gov This suggests that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the Michaelis constant (Km) and the maximum reaction velocity (Vmax).

The following table summarizes the tyrosinase inhibitory activity of selected nitrophenylpiperazine derivatives.

| Compound | Target Enzyme | IC50 (µM) | Inhibition Type |

| Derivative 4l | Tyrosinase | 72.55 | Mixed |

Data from a study on nitrophenylpiperazine derivatives as tyrosinase inhibitors. nih.gov

Cellular Pathway Modulation Studies

Beyond direct target engagement, it is crucial to understand how these interactions translate into changes in cellular signaling pathways. Derivatives of this compound are investigated for their ability to modulate key cellular processes such as signal transduction and protein-protein interactions.

One area of investigation for related piperazine-containing compounds is their effect on cancer cell proliferation and the cell cycle. For example, a series of piperazine-linked quinolinequinones were screened for their cytotoxic activity against a panel of cancer cell lines. nih.gov The most potent compound was found to inhibit the proliferation of ACHN renal cancer cells with an IC50 value of 1.55 μM. nih.gov Mechanistic studies revealed that this compound induced cell cycle arrest in these cells, indicating an interference with the molecular machinery that governs cell division. nih.gov

Another study on piperidine (B6355638) derivatives, a related class of cyclic amines, identified a compound that modulates macrophage polarization towards the M2 phenotype. nih.gov This modulation was found to occur through the inhibition of T-cell proliferation and the activation of the phosphorylation of Stat3 and Akt, key proteins in cellular signaling. nih.gov

Phenotypic Screening Approaches on Non-Human Cell Lines for Novel Biological Activities

Phenotypic screening is a powerful approach to discover new biological activities of compounds without a preconceived hypothesis about their molecular target. In this approach, compounds are tested for their ability to produce a specific phenotypic change in a cellular or organismal model.

Derivatives of piperazine have been subjected to phenotypic screens to identify novel activities. In one such screen, a series of novel vindoline-piperazine conjugates were evaluated for their antiproliferative activity against the NCI-60 panel of human tumor cell lines. mdpi.com Several conjugates demonstrated significant growth inhibition, with the most potent derivatives showing low micromolar GI50 (50% growth inhibition) values against most of the cell lines. mdpi.com For example, a conjugate containing a [4-(trifluoromethyl)benzyl]piperazine moiety was particularly effective against the breast cancer cell line MDA-MB-468, with a GI50 of 1.00 μM. mdpi.com

In another study, the cytotoxicity of piperazine designer drugs was assessed in the non-human H9c2 cell line, which is a cardiomyocyte cell line. researchgate.net These studies help to identify potential off-target effects and novel biological activities.

Investigation of Cellular Uptake and Intracellular Distribution in Model Systems

For a compound to exert its biological effect, it must often cross the cell membrane and reach its intracellular target. Therefore, understanding the cellular uptake and subcellular distribution of this compound derivatives is a critical aspect of their mechanistic investigation.

Fluorescence microscopy is a valuable tool for visualizing the cellular uptake and distribution of compounds. In a study of piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives, the compounds were found to readily enter NIH/3T3 cells after a 30-minute incubation period. nih.gov The resulting fluorescence was observed to be localized in the perinuclear area of the cytosol, indicating that the compounds were distributed throughout the cytoplasm. nih.gov

Role of 1 3 Methoxy 4 Nitrophenyl Piperazine As a Key Intermediate in the Synthesis of Advanced Chemical Entities

Precursor in the Development of Piperazine-Containing Drug-Like Molecules and Research Probes

The synthesis of N,N'-diarylated piperazines is a crucial step in the creation of various therapeutic agents, such as certain antifungal drugs. core.ac.ukresearchgate.net The general strategy often involves a two-step process: the initial preparation of an N-arylated piperazine (B1678402), followed by a second arylation reaction. core.ac.uk In this context, 1-(3-Methoxy-4-nitrophenyl)piperazine represents an advanced intermediate where the first N-aryl group is already installed. The remaining secondary amine on the piperazine ring is available for reaction with various electrophiles, including aryl halides, alkyl halides, and acyl chlorides, to generate a diverse library of disubstituted piperazine derivatives. nih.gov

Furthermore, the nitro group on the phenyl ring is a key functional group that can be readily transformed. Reduction of the nitro group to an aniline (B41778) derivative opens up a plethora of synthetic possibilities. This newly formed amino group can be acylated, alkylated, or used in cyclization reactions to build more complex heterocyclic systems. For example, it can be converted into a urea (B33335) or amide, moieties that are common in modern kinase inhibitors. nih.gov This strategic positioning of functional groups makes this compound a valuable starting material for creating novel research probes and molecules with drug-like properties for various therapeutic areas, including oncology, infectious diseases, and central nervous system disorders. mdpi.comontosight.ai

Table 1: Synthetic Utility of this compound in Generating Drug-Like Scaffolds

| Reactive Site | Potential Transformation | Resulting Functional Group/Moiety | Application in Drug Discovery |

| Piperazine N-H | Alkylation, Arylation, Acylation | Disubstituted piperazine | Core structure in numerous CNS, antiviral, and anticancer agents. nih.govontosight.ai |

| Nitro Group (NO₂) | Reduction | Primary Amine (NH₂) | Precursor for amides, ureas, sulfonamides, or for building new heterocyclic rings. nih.govcore.ac.uk |

| Methoxy (B1213986) Group (OCH₃) | Demethylation | Phenol (OH) | Point for ether or ester linkages, altering solubility and hydrogen bonding capacity. core.ac.uk |

Integration into Complex Polycyclic Systems and Heterocyclic Hybrids

The construction of complex polycyclic and hybrid heterocyclic molecules is a central theme in modern drug discovery, as these intricate structures can occupy unique chemical spaces and exhibit novel biological activities. nih.govnih.gov this compound is a versatile building block for synthesizing such complex molecules due to the nucleophilic nature of its piperazine nitrogens.

The secondary amine of the piperazine ring can readily participate in reactions to form new carbon-nitrogen bonds, effectively "stitching" the phenylpiperazine motif onto other molecular scaffolds. This is a common strategy for creating heterocyclic hybrids, where two or more different heterocyclic rings are covalently linked. For instance, the piperazine nitrogen can act as a nucleophile in Mannich reactions or in nucleophilic substitution reactions with halogenated heterocyles. nih.gov This approach has been used to synthesize hybrids of piperazine with other biologically relevant scaffolds like benzothiazoles or bergenin, aiming to create new compounds with potential anticancer activity. nih.gov

The synthesis of complex polycyclic systems can also be achieved through multi-step reaction sequences starting from this compound. After initial modification—for example, by acylating the piperazine nitrogen and reducing the nitro group—the resulting intermediate can undergo intramolecular cyclization reactions, such as the Scholl reaction, to form fused aromatic ring systems. researchgate.net These reactions create rigid, planar polycyclic structures that are of interest in materials science and as scaffolds for DNA-intercalating agents or kinase inhibitors. researchgate.net

The ability to integrate the this compound core into larger, more complex architectures underscores its importance as an intermediate. It provides chemists with a reliable starting point for exploring novel chemical structures with potentially unique pharmacological profiles.

Contribution to Chemical Libraries for High-Throughput Screening in Drug Discovery Research

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of hundreds of thousands of compounds against a specific biological target to identify "hits". nih.gov The success of any HTS campaign is heavily dependent on the quality and diversity of the chemical library being screened. thermofisher.com Chemical libraries ideally contain a wide range of structurally diverse, drug-like molecules.

Intermediates like this compound are invaluable for the construction of these libraries through combinatorial chemistry. The compound's two main points of reactivity—the secondary piperazine amine and the nitro group—allow for a divergent synthetic approach. Starting from this single intermediate, a large and diverse set of final compounds can be generated.

A typical combinatorial synthesis workflow would involve:

Parallel Reactions: The piperazine nitrogen is reacted with a diverse set of building blocks, such as carboxylic acids (to form amides), sulfonyl chlorides (to form sulfonamides), or aldehydes (in reductive amination to form tertiary amines).

Further Diversification: The nitro group on the phenyl ring of each of these products is then reduced to an amine. This new set of intermediates, now bearing a primary aromatic amine, can be subjected to another round of parallel reactions with a different set of diverse building blocks.

This two-dimensional diversification strategy allows for the exponential generation of unique molecules from a single core structure. The resulting library of compounds, all sharing the central 1-(3-methoxyphenyl)piperazine (B98948) scaffold but differing in the substituents at its two reactive positions, can then be plated and screened for activity against various biological targets like enzymes or receptors. nih.govthermofisher.com This approach accelerates the discovery of novel leads for drug development programs. thermofisher.com

Future Research Directions and Unexplored Avenues for 1 3 Methoxy 4 Nitrophenyl Piperazine

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 1-(3-methoxy-4-nitrophenyl)piperazine and its analogs traditionally relies on methods like N-arylation, which can involve harsh conditions and catalysts. core.ac.uk Future research is increasingly directed towards creating more efficient and environmentally friendly synthetic routes. Green chemistry principles are at the forefront of this endeavor, aiming to reduce waste, minimize energy consumption, and utilize less hazardous substances.

| Synthetic Approach | Traditional Method | Potential Sustainable Alternative |

| Catalyst | Heavy metal catalysts | Biocatalysts, Nanocatalysts |

| Solvent | High-boiling point organic solvents (e.g., DMF) | Green solvents (e.g., water, ionic liquids) |

| Energy Input | Prolonged heating/reflux | Microwave irradiation, Ultrasonic energy |

| Efficiency | Multi-step, requires purification at each stage | One-pot reactions, Flow chemistry |

This table illustrates potential shifts from traditional synthetic methods towards more sustainable alternatives for producing piperazine (B1678402) derivatives.

Exploration of Alternative Derivatization Strategies to Expand Chemical Space

The true potential of the this compound scaffold lies in its capacity for extensive derivatization. The piperazine ring and the nitrophenyl group offer multiple reactive sites for modification. Future work will focus on moving beyond simple modifications to employ advanced chemical strategies that can generate vast libraries of novel compounds.

Key strategies include:

Click Chemistry: Employing reactions like copper-catalyzed azide-alkyne cycloadditions to efficiently and reliably link the piperazine core to a wide array of molecular fragments.

Multicomponent Reactions: Using reactions where three or more reactants combine in a single step to rapidly build molecular complexity and diversity.

Functional Group Interconversion: The nitro group on the phenyl ring is a versatile handle. It can be reduced to an amine, which then opens up a plethora of subsequent reactions, such as amide or sulfonamide formation, allowing for fine-tuning of the molecule's properties. Similarly, the methoxy (B1213986) group could be demethylated to a hydroxyl group, providing another point for derivatization. core.ac.uk

These advanced derivatization techniques are crucial for exploring the structure-activity relationships (SAR) of new compounds, which is essential for identifying molecules with enhanced potency and selectivity for biological targets. nih.gov

Advanced Computational Studies for Predictive Modeling of Interactions

To streamline the drug discovery process and reduce reliance on costly and time-consuming laboratory screening, advanced computational methods are becoming indispensable. Future research will heavily leverage these tools to predict how derivatives of this compound will interact with biological targets.

Molecular Docking: These simulations predict the preferred orientation of a molecule when bound to a protein, helping to understand the binding mechanism and estimate binding affinity. This can guide the design of more potent inhibitors. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a detailed view of the dynamic movements and interactions of a molecule within a protein's active site over time, offering deeper insights into the stability of the complex. nih.gov

Quantitative Structure-Activity Relationship (QSAR): By analyzing a dataset of related compounds and their known biological activities, QSAR models can be developed to predict the activity of new, untested molecules.

Pharmacokinetic Prediction: Computational tools can also forecast a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for determining its potential as a drug candidate. nih.gov

| Computational Tool | Application in Research | Predicted Outcome |

| Molecular Docking | Predict binding mode in a protein's active site | Binding affinity, Key interactions (e.g., hydrogen bonds, π–π stacking) nih.gov |

| MD Simulations | Analyze the stability and dynamics of the ligand-protein complex | Conformational changes, Fluctuation analysis |

| QSAR Modeling | Relate chemical structure to biological activity | Predicted potency (e.g., IC50) of new analogs |

| ADME Prediction | In silico assessment of drug-like properties | Oral bioavailability, Metabolic stability, Intestinal absorption nih.gov |

This interactive table outlines the application of various computational tools in the study of this compound derivatives.

Discovery of Novel Biological Targets and Mechanisms of Action in Preclinical Research

While nitrophenylpiperazine derivatives have been explored for various activities, including as tyrosinase inhibitors, their full biological potential remains largely untapped. nih.gov Future preclinical research will aim to identify novel protein targets and elucidate the underlying mechanisms of action for compounds derived from this scaffold.

High-throughput screening (HTS) of large compound libraries against diverse panels of biological targets (e.g., kinases, G-protein coupled receptors, ion channels) is a powerful approach to uncover new therapeutic applications. Once a "hit" is identified, follow-up studies are crucial to validate the target and understand how the compound exerts its effect at a molecular level. This involves techniques like enzyme kinetics to determine the mode of inhibition and cell-based assays to confirm activity in a more biologically relevant context. nih.gov

Applications as a Chemical Probe for Fundamental Biological Processes

Beyond therapeutic potential, derivatives of this compound are promising candidates for development as chemical probes. These specialized tools are designed to be highly potent and selective for a specific biological target, allowing researchers to study the function of that target in complex biological systems.

Future efforts in this area will involve:

Designing Highly Selective Ligands: Iterative cycles of chemical synthesis and biological testing will be used to develop compounds that interact with a single desired target, minimizing off-target effects.

Attaching Reporter Tags: The scaffold can be modified to include fluorescent dyes or affinity tags like biotin. A fluorescently tagged probe can be used to visualize the location of its target protein within a cell using microscopy. A biotinylated probe can be used to isolate the target protein and its binding partners from cell lysates, helping to map out protein interaction networks.

The development of such sophisticated chemical biology tools from the this compound core will provide invaluable resources for fundamental biological research.

Q & A

Q. What are the recommended synthetic routes for 1-(3-Methoxy-4-nitrophenyl)piperazine, and how can reaction conditions be optimized?